Bucloxic Acid

Rheumatoid Arthritis Chronic Inflammation In Vivo Pharmacology

Bucloxic acid (CAS 32808-51-8, UNII: KV89R7ELF8), also known as 804 CB, Esfar, or bucloxal, is a synthetic aromatic ketone with the systematic name 4-(3-chloro-4-cyclohexylphenyl)-4-oxobutanoic acid, having the molecular formula C16H19ClO3 and a molecular weight of 294.77 g/mol. It is classified as a water-insoluble, non-steroidal anti-inflammatory drug (NSAID) exhibiting analgesic and antipyretic properties.

Molecular Formula C16H19ClO3
Molecular Weight 294.77 g/mol
CAS No. 32808-51-8
Cat. No. B1668023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBucloxic Acid
CAS32808-51-8
Synonyms4-(3-chloro-4-cyclohexylphenyl)-4-oxobutyric acid
804 CB
804-CB
bucloxal
bucloxic acid
bucloxic acid, calcium salt
bucloxic acid, sodium salt
Esfa
Molecular FormulaC16H19ClO3
Molecular Weight294.77 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2=C(C=C(C=C2)C(=O)CCC(=O)O)Cl
InChIInChI=1S/C16H19ClO3/c17-14-10-12(15(18)8-9-16(19)20)6-7-13(14)11-4-2-1-3-5-11/h6-7,10-11H,1-5,8-9H2,(H,19,20)
InChIKeyIJTPQQVCKPZIMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Bucloxic Acid (CAS 32808-51-8) Procurement Guide: Chemical Identity and Baseline Characteristics


Bucloxic acid (CAS 32808-51-8, UNII: KV89R7ELF8), also known as 804 CB, Esfar, or bucloxal, is a synthetic aromatic ketone with the systematic name 4-(3-chloro-4-cyclohexylphenyl)-4-oxobutanoic acid, having the molecular formula C16H19ClO3 and a molecular weight of 294.77 g/mol [1]. It is classified as a water-insoluble, non-steroidal anti-inflammatory drug (NSAID) exhibiting analgesic and antipyretic properties [2]. Chemically, it is a γ-oxobenzenebutanoic acid derivative, placing it in the same structural class as fenbufen [3]. Unlike many NSAIDs which are arylalkanoic acids (e.g., ibuprofen, naproxen), bucloxic acid's core structure features a cyclohexylphenyl moiety with a chloro substituent and a terminal carboxylic acid group, imparting distinct physicochemical properties including a high calculated LogP value of approximately 4.38 [4] and a reported melting point of 163°C .

Why Bucloxic Acid (804 CB) Cannot Be Substituted with Other γ-Oxobenzenebutanoic Acid NSAIDs


Generic substitution among NSAIDs, even within the same structural class such as γ-oxobenzenebutanoic acid derivatives, is scientifically unsound due to marked differences in pharmacodynamics, salt-form performance, and therapeutic index. While compounds like fenbufen share a core scaffold with bucloxic acid, their distinct substitution patterns lead to divergent binding interactions and metabolic fates [1]. Critically, bucloxic acid's clinical and preclinical profile is inextricably linked to its calcium salt formulation (calcium bucloxate, CAS 32808-53-0), which demonstrates quantifiable superiority over the free acid and sodium salt forms in key efficacy and toxicity metrics [2]. The specific combination of the cyclohexyl and chloro substituents on the phenyl ring confers a unique biological fingerprint, including a distinct lack of recognition at the indomethacin binding site on human platelets—a property not shared by all NSAIDs [3]. These differences directly impact experimental reproducibility, in vivo activity, and safety margins, making the unverified interchange of bucloxic acid with structural or pharmacological analogs a significant risk to research integrity and project outcomes.

Quantitative Comparative Evidence for Bucloxic Acid: Head-to-Head Performance Data


Comparative Anti-Arthritic Efficacy: Calcium Bucloxate vs. Phenylbutazone and Indomethacin in Adjuvant-Induced Arthritis

In a rat adjuvant-induced arthritis model, the calcium salt of bucloxic acid (calcium bucloxate, CB) was directly compared against phenylbutazone (PB) and indomethacin (IM) over a 20-day period. The study measured the change in hind-foot joint volume as an indicator of anti-arthritic activity [1]. Calcium bucloxate demonstrated strong inhibitory activity on inflammation at both the first and second stages of the disease. The anti-arthritic effect of CB was found to be equal to, or somewhat better than, that of phenylbutazone. Furthermore, a better therapeutic effect was observed in the group administered 50 mg/kg of CB than in the group administered 1 mg/kg of indomethacin [1].

Rheumatoid Arthritis Chronic Inflammation In Vivo Pharmacology

Salt Form Comparison: Superior Analgesic Activity of Calcium Bucloxate over Bucloxic Acid

A foundational study compared the pharmacological properties of bucloxic acid with its sodium and calcium salts, all administered orally [1]. In the carrageenan-induced edema test, a standard model of acute inflammation and pain, the calcium salt demonstrated superior activity compared to the acid form [1]. Critically, the analgesic activity of the calcium salt surpassed that of the acid form, establishing a clear rank-order of efficacy among the available chemical forms of this active pharmaceutical ingredient (API) [1].

Analgesia Pain Models Salt Selection

Salt Form Comparison: Reduced Acute Oral Toxicity of Calcium Bucloxate in Rodents

The same comparative study established a superior safety profile for the calcium salt of bucloxic acid. The calcium salt exhibited lower toxicity than the free acid form in mice and, to a lesser extent, in rats following oral administration [1]. This is supported by acute toxicity data from other sources, reporting an oral LD50 in mice for bucloxic acid of 900 mg/kg [2] and an intraperitoneal LD50 in mice of 1100 mg/kg [2].

Toxicology Safety Pharmacology Therapeutic Index

Distinct Target Binding Profile: Bucloxic Acid's Lack of Interaction at the Indomethacin Binding Site

In a study characterizing high-affinity binding sites for NSAIDs on human blood platelets, a clear pharmacologic distinction was drawn between different classes of anti-inflammatory agents. While arylacetic acid drugs like indomethacin demonstrated high affinity for these binding sites, bucloxic acid, along with cortisol, nordihydroguaiaretic acid, and the chemotactic peptide formyl-Met-Leu-Phe, were not recognized by the indomethacin binding site [1].

Platelet Biology NSAID Pharmacology Receptor Binding

Validated Research Applications for Bucloxic Acid and Calcium Bucloxate Based on Comparative Evidence


Chronic Inflammation and Autoimmune Disease Modeling (e.g., Adjuvant Arthritis)

Based on direct comparative evidence, calcium bucloxate (CAS 32808-53-0) is the preferred test article for studies involving chronic inflammatory conditions like rheumatoid arthritis. Its demonstrated in vivo efficacy, which was equal to or better than phenylbutazone and superior to a 1 mg/kg dose of indomethacin in a rat adjuvant arthritis model [1], provides a robust and well-characterized benchmark. The compound's strong inhibitory activity on both early and late stages of inflammation [1] makes it a valuable tool for investigating disease progression and therapeutic intervention in autoimmune-driven chronic inflammation.

Analgesic and Acute Inflammation Studies (e.g., Carrageenan-Induced Edema)

For researchers investigating acute inflammatory pain, the calcium salt of bucloxic acid is the unequivocal choice. Quantitative data from the carrageenan edema model show that calcium bucloxate possesses superior analgesic and anti-edema activity compared to the free acid form [2]. This improved efficacy, combined with its lower acute oral toxicity profile [2], establishes calcium bucloxate as the superior tool compound for achieving robust and reproducible results in acute pain and inflammation assays, minimizing both variability and animal welfare concerns.

NSAID Pharmacodynamics and Platelet Function Studies

Bucloxic acid serves as a critical comparator or tool compound for dissecting the pharmacodynamics of non-steroidal anti-inflammatory drugs (NSAIDs), particularly regarding off-target interactions. Its established lack of recognition at the high-affinity indomethacin binding site on human platelets, a property shared by arylacetic acid NSAIDs [3], provides a clear negative control. This unique binding profile makes bucloxic acid an essential reagent for studies aimed at differentiating NSAID mechanisms of action or identifying NSAID-specific binding partners beyond the cyclooxygenase enzymes.

Chronic Glomerulonephropathy Research

Bucloxic acid is specifically indicated in the literature for the study and treatment of chronic glomerular nephropathies . This specific application, documented in clinical research [4], sets it apart from many other NSAIDs which do not have this targeted therapeutic niche. For preclinical research into the inflammatory pathways contributing to kidney disease, bucloxic acid offers a validated and targeted pharmacological intervention.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bucloxic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.